molecular formula C8H6ClFO4S B1523214 Methyl 5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1094460-86-2

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No. B1523214
M. Wt: 252.65 g/mol
InChI Key: OIQQZWQRLDURLP-UHFFFAOYSA-N
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Description

“Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” is likely a compound containing a benzoate ester, a chlorosulfonyl group, and a fluorine atom. The benzoate ester (CO2CH3) is a common functional group in organic chemistry, often used as a protecting group for carboxylic acids. The chlorosulfonyl group (SO2Cl) is a type of sulfonyl halide, known for its reactivity and usefulness in various chemical reactions. The fluorine atom could influence the compound’s reactivity and physical properties .


Molecular Structure Analysis

The exact molecular structure of “Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” would depend on the positions of the functional groups on the benzene ring .


Chemical Reactions Analysis

The chlorosulfonyl group is known to be reactive and can participate in various chemical reactions, such as substitution reactions or addition reactions . The benzoate ester could potentially undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

1. Synthesis of Oxazolo[5,4-d]pyrimidines

  • Application Summary: Oxazolo[5,4-d]pyrimidines are often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
  • Methods of Application: The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .
  • Results or Outcomes: This method has been used to synthesize a wide range of biologically active compounds .

2. Synthesis of Sildenafil and Its Analogues

  • Application Summary: Sildenafil citrate is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum. It is used in the treatment of erectile dysfunction in males and it is also used for hypertension .
  • Methods of Application: The synthesis of sildenafil involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with chlorosulfonic acid to produce 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .
  • Results or Outcomes: This synthesis results in pure sildenafil with high yield .

6. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Safety And Hazards

As with any chemical compound, handling “Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” would require appropriate safety measures. The chlorosulfonyl group, in particular, is reactive and could potentially pose hazards .

Future Directions

The potential applications and future directions for “Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” would depend on its properties and reactivity. It could potentially be used as a building block in organic synthesis or as an intermediate in the synthesis of more complex molecules .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQQZWQRLDURLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

CAS RN

1094460-86-2
Record name methyl 5-(chlorosulfonyl)-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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